3-Methanesulfonylcyclohexan-1-amine 3-Methanesulfonylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 1016531-25-1
VCID: VC6592688
InChI: InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3
SMILES: CS(=O)(=O)C1CCCC(C1)N
Molecular Formula: C7H15NO2S
Molecular Weight: 177.26

3-Methanesulfonylcyclohexan-1-amine

CAS No.: 1016531-25-1

Cat. No.: VC6592688

Molecular Formula: C7H15NO2S

Molecular Weight: 177.26

* For research use only. Not for human or veterinary use.

3-Methanesulfonylcyclohexan-1-amine - 1016531-25-1

Specification

CAS No. 1016531-25-1
Molecular Formula C7H15NO2S
Molecular Weight 177.26
IUPAC Name 3-methylsulfonylcyclohexan-1-amine
Standard InChI InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3
Standard InChI Key AKOGHTLFCULLKV-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1CCCC(C1)N

Introduction

Chemical and Physical Properties

3-Methanesulfonylcyclohexan-1-amine (IUPAC name: 3-methylsulfonylcyclohexan-1-amine) is a primary amine with the molecular formula C₇H₁₅NO₂S and a molecular weight of 177.27 g/mol (base compound). Its hydrochloride salt (CAS: 1334147-71-5) has a molecular weight of 213.73 g/mol . Key physicochemical properties include:

PropertyValueSource
CAS Number (HCl salt)1334147-71-5
Molecular FormulaC₇H₁₅NO₂S (base)
IUPAC Name3-methylsulfonylcyclohexan-1-amine
SMILESCS(=O)(=O)C1CCCC(C1)N
LogP-0.76
Polar Surface Area60 Ų

The sulfonyl group (-SO₂-) imparts strong electron-withdrawing effects, influencing the compound’s reactivity and solubility. The hydrochloride salt enhances stability, making it preferable for industrial handling .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The base compound is synthesized via nucleophilic substitution between cyclohexanamine and methanesulfonyl chloride under basic conditions (e.g., triethylamine). The reaction proceeds as follows:

Cyclohexanamine+CH3SO2ClBase3-Methanesulfonylcyclohexan-1-amine+HCl\text{Cyclohexanamine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{3-Methanesulfonylcyclohexan-1-amine} + \text{HCl}

The hydrochloride salt forms upon treatment with hydrochloric acid.

Industrial Production

Industrial processes optimize yield (>90%) and purity through controlled temperature (0–5°C) and solvent selection (e.g., dichloromethane). Scalable methods emphasize cost-effectiveness, with suppliers like Enamine US offering bulk quantities .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary amine group undergoes reactions with electrophiles such as acyl chlorides or alkyl halides. For example, reductive alkylation with aldehydes and sodium borohydride yields secondary amines .

Stability Under Oxidative Conditions

Unlike sulfinyl analogs, the sulfonyl group resists further oxidation, ensuring stability in aerobic environments. This property is critical for pharmaceutical applications requiring long-term storage.

Applications in Scientific Research

Drug Discovery

The compound serves as a sp³-rich scaffold in combinatorial chemistry. For instance, Flagstad et al. (2023) utilized similar sulfonamides in a Petasis/Diels-Alder cascade to generate 2,188 compounds for high-throughput screening . Its conformational rigidity enhances binding specificity to biological targets.

Specialty Chemical Synthesis

Industrial applications include:

  • Polymer modification: Sulfonamide groups improve thermal stability.

  • Ligand design: Chelating properties aid in catalysis.

SupplierPurityQuantityPrice (USD)
Enamine US95%100 mg306
ChemSpace98%250 mg438
Vularis Chem99%1 g885

Data sourced from commercial catalogs .

Comparison with Related Compounds

CompoundKey DifferenceReactivity
3-Methanesulfinylcyclohexan-1-amineSulfinyl (-SO-) groupProne to oxidation
CyclohexanamineLacks sulfonyl groupHigher basicity

The sulfonyl group enhances metabolic stability compared to sulfinyl analogs, making it favorable for in vivo studies.

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